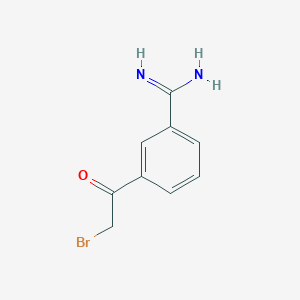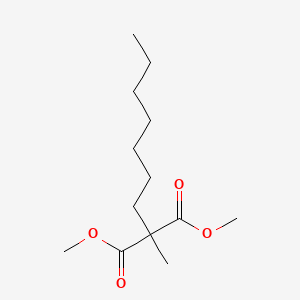![molecular formula C20H26N4O2 B14346614 1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 91921-23-2](/img/structure/B14346614.png)
1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including pigments and enzyme cofactors. This compound’s unique structure, featuring a benzo-fused pteridine core with dipentyl substituents, makes it an interesting subject for chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminobenzoic acid with pentylamine in the presence of a dehydrating agent, followed by cyclization to form the pteridine core. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce dihydropteridine compounds.
Applications De Recherche Scientifique
1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridine-2,4-dione: Lacks the dipentyl substituents but shares the core structure.
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: Known for their diuretic effects.
Pyrimido[5,4-g]pteridine derivatives: Studied for their antitumor activity.
Uniqueness
1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific dipentyl substituents, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other pteridine derivatives and may contribute to its unique pharmacological properties.
Propriétés
Numéro CAS |
91921-23-2 |
|---|---|
Formule moléculaire |
C20H26N4O2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1,3-dipentylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C20H26N4O2/c1-3-5-9-13-23-18-17(21-15-11-7-8-12-16(15)22-18)19(25)24(20(23)26)14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
Clé InChI |
AFVMQJQLVIPCST-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=NC3=CC=CC=C3N=C2C(=O)N(C1=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




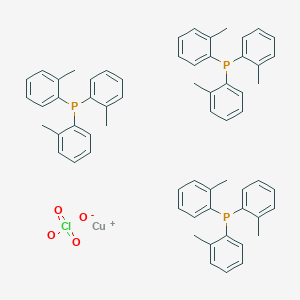
![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)

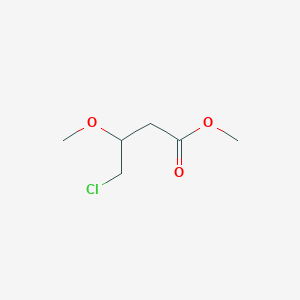

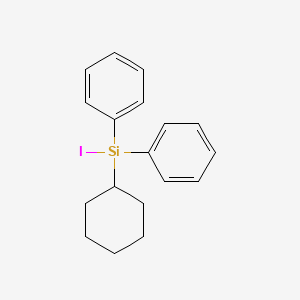



![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
